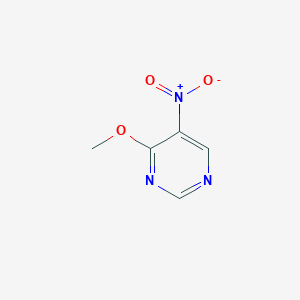

4-Methoxy-5-nitropyrimidine

Beschreibung

Contextualization within Heterocyclic Chemistry

Pyrimidines are a fundamental class of heterocyclic compounds, which are organic ring structures containing atoms of at least two different elements. core.ac.uk As a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, pyrimidine (B1678525) is a cornerstone of heterocyclic chemistry. core.ac.uk Its derivatives are of immense interest due to their wide-ranging presence in biological systems and their versatile applications in medicinal and materials science. The pyrimidine nucleus is a key component of nucleic acids (cytosine, thymine, and uracil), and its substituted forms are integral to many natural products and synthetic drugs. bhu.ac.in

The synthetic versatility of the pyrimidine ring allows for the creation of a vast number of derivatives through substitutions at its carbon and nitrogen positions. core.ac.uk This adaptability has made substituted pyrimidines valuable building blocks in the synthesis of more complex molecules, including fused heterocyclic systems. nih.govthieme-connect.com The study of their reactions and properties is a significant area of research, continually leading to the development of novel compounds with specific functionalities. nih.gov

Overview of Electron-Deficient Heterocycles and Reactivity Enhancement by Nitro and Methoxy (B1213986) Moieties

Pyrimidines, like other diazines, are classified as electron-deficient heterocycles. The presence of two electronegative nitrogen atoms in the ring reduces the electron density of the carbon atoms, making the system less reactive towards electrophilic substitution compared to benzene. core.ac.ukbhu.ac.in This electron deficiency, however, enhances the ring's susceptibility to nucleophilic attack, particularly at the 2, 4, and 6 positions. bhu.ac.in

The reactivity of the pyrimidine ring can be further modulated by the introduction of substituents. The nitro group (NO₂) is a powerful electron-withdrawing group that significantly increases the electron deficiency of the aromatic ring. This heightened electrophilicity makes the pyrimidine nucleus even more reactive towards nucleophiles. nih.gov Conversely, the methoxy group (OCH₃) is an electron-donating group. rsc.org When attached to the pyrimidine ring, it can influence the regioselectivity of reactions.

In the case of 4-Methoxy-5-nitropyrimidine, the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group creates a unique reactivity profile. The nitro group at the 5-position strongly activates the ring for nucleophilic substitution, while the methoxy group at the 4-position can act as a leaving group in such reactions. For instance, this compound reacts with hydrazine (B178648) at low temperatures to yield 4-hydrazino-5-nitropyrimidine, demonstrating the lability of the methoxy group. rsc.org This specific substitution pattern makes this compound a valuable intermediate in the synthesis of other substituted pyrimidines and related heterocyclic systems. rsc.org

Chemical Properties and Research Findings

Research has explored various reactions of this compound. Studies have shown that it can undergo nucleophilic substitution reactions where the methoxy group is displaced. One notable reaction involves hydrazine, which converts this compound into 3-amino-4-nitropyrazole. rsc.org This transformation highlights the compound's utility as a precursor for synthesizing different heterocyclic structures. rsc.org

Investigations into the reactions of related compounds, such as 4,6-dimethoxy-5-nitropyrimidine (B100634), provide further insight into the reactivity of the 5-nitro-substituted pyrimidine core. For example, the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine has been studied, revealing complex reaction pathways. oregonstate.edu

The synthesis of analogs, such as 4-chloro-6-methoxy-5-nitropyrimidine, also informs the chemistry of this compound. The chloro-derivative is prepared from 5-nitro-4,6-dichloropyrimidine and sodium methoxide (B1231860), indicating the feasibility of nucleophilic substitution on the pyrimidine ring. prepchem.com

| Property | Information |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅N₃O₃ |

| Reactivity | Susceptible to nucleophilic substitution, particularly at the 4-position. The nitro group at the 5-position activates the ring for such reactions. |

| Key Reactions | Reacts with hydrazine to form 4-hydrazino-5-nitropyrimidine, which can further be converted to 3-amino-4-nitropyrazole. rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5N3O3 |

|---|---|

Molekulargewicht |

155.11 g/mol |

IUPAC-Name |

4-methoxy-5-nitropyrimidine |

InChI |

InChI=1S/C5H5N3O3/c1-11-5-4(8(9)10)2-6-3-7-5/h2-3H,1H3 |

InChI-Schlüssel |

SIOSJFKPDFZTML-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=NC=C1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methoxy 5 Nitropyrimidine and Analogues

Direct Nitration Strategies for Pyrimidine (B1678525) Scaffolds

Direct nitration is a fundamental method for introducing a nitro group onto the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, generally directs electrophilic substitution to the C-5 position, which is the most electron-rich carbon. scialert.net

Nitration of Methoxy-Substituted Pyrimidine Precursors to Yield 4-Methoxy-5-nitropyrimidine

The direct nitration of 4-methoxypyrimidine (B1296667) is a primary route to obtaining this compound. This reaction is a classic example of electrophilic aromatic substitution. The methoxy (B1213986) group at the C-4 position acts as an activating group, further enhancing the nucleophilicity of the C-5 position and facilitating the attack by the nitronium ion (NO₂⁺). The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion, which is essential for the reaction to proceed.

Analogous reactions on similar heterocyclic systems, such as the nitration of 2-methoxypyridine, successfully yield the corresponding 5-nitro derivative, underscoring the viability of this approach for methoxy-substituted heterocycles.

Optimization of Reaction Conditions and Yields in Nitropyrimidine Synthesis

Optimizing reaction conditions is critical for maximizing the yield of the desired nitropyrimidine and minimizing the formation of byproducts. Key parameters that are typically adjusted include the choice of nitrating agent, temperature, reaction time, and solvent. For instance, nitration of 4,6-dihydroxy-2-methyl-pyrimidine to its 5-nitro derivative has been achieved with an 88.3% yield using a mixed acid system of nitric acid, trichloroacetic acid, and acetic acid. researchgate.net

The table below illustrates typical parameters considered during the optimization of nitration reactions for pyrimidine derivatives, based on findings from related syntheses. nih.govpreprints.orgresearchgate.net

| Parameter | Condition/Reagent | Effect on Reaction | Reported Yield |

|---|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ | Standard, strong nitrating system. | ~85% (for 2-methoxypyridine) |

| Fuming HNO₃ / Acetic Acid | Effective for activated pyrimidines. oregonstate.edu | High (qualitative) | |

| Temperature | 0-10 °C | Minimizes side reactions and over-nitration. | - |

| 50-60 °C | Can increase reaction rate but risks byproduct formation. | 85% | |

| Solvent | Sulfuric Acid | Acts as both solvent and catalyst. | - |

| Acetic Acid | Used as a solvent for less reactive systems. oregonstate.edu | - | |

| Reaction Time | 2-4 hours | Typical duration to ensure complete conversion. | - |

Multi-Step Synthetic Approaches to this compound and its Derivatives

When direct nitration is not feasible or starting materials are unavailable, multi-step syntheses provide a versatile alternative. These routes build the substituted nitropyrimidine from simpler, acyclic components.

Cyclization Reactions for Pyrimidine Ring Formation (e.g., from diethyl malonate and thiourea)

The construction of the pyrimidine ring is most commonly achieved through condensation reactions. A widely used method involves the cyclization of a 1,3-dicarbonyl compound, such as diethyl malonate, with a compound containing an N-C-N fragment, like urea (B33335) or thiourea (B124793). bu.edu.egnih.gov In a typical procedure, diethyl malonate and thiourea are reacted in the presence of a strong base like sodium ethoxide. nih.gov The reaction is heated to reflux for several hours, leading to the formation of a pyrimidine derivative, specifically a thioxodihydropyrimidine dione. nih.gov One study reported an 80% yield for this type of cyclization. nih.gov

In some strategies, the starting material, diethyl malonate, is first nitrated to form diethyl 2-nitromalonate. This nitro-substituted precursor is then cyclized with thiourea under the influence of a sodium alkoxide to directly form a 5-nitropyrimidine (B80762) ring system. google.com

Sequential Functionalization: Halogenation, Methylation, and Subsequent Methoxylation

Another powerful strategy involves the sequential modification of a pre-formed pyrimidine ring. This approach often starts with a dihydroxypyrimidine, which is first nitrated at the 5-position. The hydroxyl groups are then converted into better leaving groups, typically chlorine atoms, through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). oregonstate.edugoogle.com

The resulting dichloronitropyrimidine is a highly reactive intermediate. The chlorine atoms can be selectively substituted by nucleophiles. To synthesize this compound, one of the chloro groups is replaced by a methoxy group. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide (B1231860) in methanol. oregonstate.eduprepchem.com For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be selectively methoxylated to give 4-chloro-6-methoxy-5-nitropyrimidine. prepchem.com Further reaction could then replace the second chlorine. This stepwise functionalization allows for the controlled synthesis of specifically substituted pyrimidines.

The general sequence is summarized below:

Nitration: Dihydroxypyrimidine → 5-Nitro-dihydroxypyrimidine

Halogenation: 5-Nitro-dihydroxypyrimidine → 5-Nitro-dichloropyrimidine (using POCl₃) oregonstate.edugoogle.com

Methoxylation: 5-Nitro-dichloropyrimidine → this compound derivative (using NaOCH₃) prepchem.comoregonstate.edu

Regioselective Synthesis of Substituted Nitropyrimidines

Regioselectivity, or the control over the position of substitution, is a cornerstone of synthesizing complex pyrimidine derivatives. The inherent electronic properties of the pyrimidine ring dictate that electrophilic attack, such as nitration, occurs preferentially at the C-5 position. scialert.net

In nucleophilic substitution reactions on polysubstituted pyrimidines, the regioselectivity is governed by the activating effect of the electron-withdrawing nitro group and the nature of the leaving groups. For instance, in 2,4-dichloro-5-nitropyrimidine, the chlorine at the C-4 position is generally more reactive towards nucleophiles than the chlorine at the C-2 position. thieme-connect.de This differential reactivity allows for the selective mono-substitution at the C-4 position, providing a reliable route to 4-substituted-2-chloro-5-nitropyrimidines. thieme-connect.de The presence of other substituents on the ring can also direct incoming groups to specific positions, a principle that is widely exploited in synthetic design.

Advanced Synthetic Innovations for Analogous Nitropyrimidine Systems

The synthesis of functionalized nitropyrimidines, beyond classical condensation and substitution reactions, has been significantly advanced by the development of innovative methodologies. These strategies, including ring transformations and vicarious nucleophilic substitution (VNS), offer novel pathways to access complex pyrimidine structures that are otherwise difficult to obtain. These methods are particularly valuable for creating analogues of this compound by building or modifying the pyrimidine core in creative ways.

Ring Transformation Reactions

Ring transformation is a powerful strategy in heterocyclic chemistry where one heterocyclic ring is converted into another. For nitropyrimidine systems, this often involves the reaction of a highly electron-deficient precursor with a suitable nucleophile, leading to a ring-opening and subsequent ring-closing cascade to form a new ring system.

A prominent approach involves the use of 1-methyl-3,5-dinitro-2-pyridone as a synthetic equivalent for unstable nitromalonaldehyde (B3023284). acs.orgmdpi.com This compound can undergo a three-component ring transformation (TCRT) with ketones and a nitrogen source, such as ammonium (B1175870) acetate, to yield a variety of substituted nitropyridines and nitroanilines. acs.orgkochi-tech.ac.jp Although not directly producing a pyrimidine, this methodology highlights the principle of using a highly activated nitro-substituted heterocycle to build other nitroaromatic systems.

More directly relevant to pyrimidine synthesis are the ring transformations of nitropyrimidinones. For instance, 5-nitro-4-pyrimidinones can act as synthetic equivalents of unstable nitromalonaldehyde, reacting with various reagents to form different heterocyclic products. kochi-tech.ac.jp Similarly, the transformation of 5-nitropyrimidine itself has been shown to yield 3-nitropyridines upon reaction with enamines. acs.org These reactions demonstrate the utility of the electron-deficient pyrimidine ring as a synthon for constructing other functionalized heterocycles.

A notable and unexpected reaction pathway was observed in studies involving 6-alkoxy-4-chloro-5-nitropyrimidines, which are close structural analogues of this compound. The intended reaction was a simple nucleophilic aromatic substitution of the chlorine atom with primary amines. However, under mild conditions, the reaction proceeded to substitute both the chlorine atom and the alkoxy group, leading to symmetrical 4,6-dialkylamino-5-nitropyrimidines. rsc.orgchemrxiv.org This surprising reactivity, where the typically poor leaving group (alkoxide) is readily displaced, is believed to proceed through a Meisenheimer complex, showcasing the profound activating effect of the nitro group. rsc.orgchemrxiv.org

Table 1: Examples of Ring Transformation Reactions for Nitropyrimidine Analogue Synthesis

| Starting Material | Reagents | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Ketones, Ammonium Acetate | 2-Substituted 5-Nitropyridines | Serves as a synthetic equivalent of nitromalonaldehyde in a three-component reaction. | acs.orgmdpi.com |

| 5-Nitropyrimidine | Enamines (e.g., from an enamine of phenylacetaldehyde) | 3-Nitro-5-phenylpyridine | Direct transformation of a nitropyrimidine into a nitropyridine. | acs.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | Symmetrical 4,6-Dialkylamino-5-nitropyrimidines | Unexpected displacement of the alkoxy group under mild conditions, proceeding through a Meisenheimer complex. | rsc.orgchemrxiv.org |

Vicarious Nucleophilic Substitution (VNS)

The general mechanism involves the addition of a carbanion (containing a leaving group X) to the electrophilic nitroaromatic ring to form an anionic σ-adduct (a Meisenheimer-type adduct). nih.govorganic-chemistry.org This is followed by a base-induced β-elimination of HX from the adduct, which leads to the restoration of the aromatic system and the formation of the substituted product. nih.gov

For nitropyrimidine analogues, VNS provides a direct route for introducing functionalized alkyl groups. For example, electrophilic nitropyridines, which share electronic characteristics with nitropyrimidines, react with sulfonyl-stabilized carbanions to yield products of C-H alkylation. nih.gov This methodology has been successfully applied to introduce various substituents, such as dichloromethyl groups, into nitro-activated heterocyclic rings, which can then be further transformed into other functional groups or used for subsequent ring-closing reactions to build fused heterocyclic systems like purines. iupac.org The VNS reaction offers a powerful tool for creating a diverse range of substituted nitropyrimidine derivatives that would be challenging to access through other synthetic routes.

Table 2: Principles and Applications of VNS in Nitropyrimidine-like Systems

| Reaction Type | Principle | Typical Nucleophile | Typical Product | Reference |

|---|---|---|---|---|

| VNS Alkylation | Nucleophilic substitution of an activated C-H bond by a carbanion carrying a leaving group. | Chloromethyl phenyl sulfone or other α-halocarbanions. | Functionalized alkyl-substituted nitroaromatic. | nih.govorganic-chemistry.org |

| VNS Amination | Direct introduction of an amino group using reagents like 4-amino-1,2,4-triazole. | 4-Amino-1,2,4-triazole or hydroxylamine. | Amino-substituted nitroaromatic. | ntnu.no |

| VNS for Fused Ring Synthesis | Introduction of a functionalized group (e.g., dichloromethyl) via VNS, followed by intramolecular cyclization. | Chloroform. | Fused heterocycles (e.g., precursors to purines). | iupac.org |

Reactivity and Mechanistic Investigations of 4 Methoxy 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Methoxy-5-nitropyrimidine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds like pyrimidines. The presence of electron-withdrawing groups and a suitable leaving group on the pyrimidine (B1678525) ring facilitates these reactions, which are crucial for the synthesis of a wide array of functionalized pyrimidine derivatives.

The established mechanism for SNAr reactions on activated aromatic substrates, such as nitropyrimidines, typically proceeds through a two-step addition-elimination process. nih.gov The initial step involves the nucleophilic attack on the electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct). nih.govresearchgate.net This intermediate is a key species in the reaction pathway. The stability of the Meisenheimer complex can significantly influence the reaction's progress. nih.govresearchgate.net In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

However, recent studies have introduced a degree of complexity to this long-accepted stepwise mechanism. researchgate.net Some research suggests that certain SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the departure of the leaving group occur in a single, concerted step. nih.govresearchgate.net In such cases, the Meisenheimer complex would represent a transition state rather than a stable intermediate. researchgate.netchemrxiv.org The specific pathway, whether stepwise or concerted, is thought to depend on various factors, including the nature of the nucleophile, the substrate, the leaving group, and the reaction conditions. nih.govchemrxiv.org For instance, computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have suggested that when the leaving group is a methoxy (B1213986) group, pre-reactive and Meisenheimer complexes may play a key role, indicating a stepwise mechanism. chemrxiv.orgrsc.org In contrast, when chlorine is the leaving group, no such molecular complexes were found, hinting at a more concerted pathway. chemrxiv.orgrsc.org

The general reaction mechanism for an SNAr reaction on a nitropyrimidine can be depicted as follows:

The reactivity and regioselectivity of SNAr reactions on the pyrimidine ring are profoundly influenced by the electronic properties of the substituents attached to it.

The nitro group (–NO₂) plays a pivotal role in activating the pyrimidine ring for nucleophilic attack. As a strong electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. numberanalytics.com This activation is crucial for the facility of SNAr reactions on pyrimidine systems. beilstein-journals.org The electron-withdrawing nature of the nitro group helps to stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the first step of the reaction. nih.govnumberanalytics.com In the case of this compound, the nitro group at the C5 position strongly activates the C4 and C6 positions towards nucleophilic substitution.

The activating effect of the nitro group is a well-established principle in aromatic chemistry. For instance, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds readily due to the stabilizing effect of the two nitro groups on the Meisenheimer complex. numberanalytics.com Similarly, in pyrimidine chemistry, the presence of a nitro group is often a prerequisite for facile SNAr reactions. beilstein-journals.org

The nature of the leaving group is a critical factor in determining the rate and feasibility of SNAr reactions. In the context of pyrimidines, common leaving groups include halogens and alkoxy groups, such as the methoxy group. rsc.org Generally, good leaving groups are those that can stabilize the negative charge they acquire upon departure. Halides, being the conjugate bases of strong acids, are typically considered good leaving groups. numberanalytics.com

Alkoxy groups, like the methoxy group in this compound, are generally considered poorer leaving groups than halogens due to their stronger basicity. rsc.org However, in the context of activated pyrimidine systems, they can still be displaced. chemrxiv.orgoregonstate.edu Computational studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the chlorine atom is the preferred leaving group over the alkoxy group when reacting with primary amines. rsc.org This is consistent with the general understanding of leaving group ability. However, the same studies also revealed that the subsequent substitution of the alkoxy group can occur, leading to disubstituted products. chemrxiv.org This suggests that while the methoxy group is a less favorable leaving group, its departure is still possible, especially under conditions that favor the formation of a stable Meisenheimer complex. chemrxiv.orgrsc.org

Kinetic studies are invaluable for elucidating the mechanisms of SNAr reactions. By measuring reaction rates under various conditions, one can gain insights into the rate-determining step and the nature of the transition state. A common tool used in these studies is the Brønsted-type plot, which correlates the logarithm of the rate constant (log k) with the pKa of the nucleophile. frontiersin.org The slope of this plot, known as the Brønsted coefficient (βnuc), provides information about the degree of bond formation in the transition state of the rate-determining step. frontiersin.org

For SNAr reactions, a linear Brønsted-type plot is often associated with a concerted mechanism or a stepwise mechanism where one step is consistently rate-determining. nih.govfrontiersin.org Curvature in a Brønsted plot can indicate a change in the rate-determining step. For example, in the reaction of 2-chloro-5-nitropyrimidine with piperidine (B6355638), an observed curvature was attributed to the high nucleophilicity of piperidine and the strong electron-withdrawing effect of the nitro group, which together may destabilize the Meisenheimer complex and favor a more concerted route. nih.govfrontiersin.org

In studies involving 2-chloro-5-nitropyrimidine and a series of α-nucleophiles, an unusual split in the Brønsted-type plot was observed. frontiersin.orgnih.gov This was interpreted in terms of different transition state structures and the potential role of hydrogen bonding between the electrophile and the nucleophile. nih.gov For some nucleophiles, the data suggested that the bond formation between the nucleophile and the substrate is significantly advanced in the rate-limiting transition state. nih.gov

The following table presents kinetic data for the reaction of 2-chloro-5-nitropyrimidine with various nucleophiles.

This data is illustrative and compiled from graphical representations in the cited literature for the reaction with 2-chloro-5-nitropyrimidine, a related substrate, to demonstrate the principles of Brønsted analysis. frontiersin.orgnih.gov

For instance, computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have been instrumental in understanding the unexpected formation of disubstituted products. chemrxiv.orgrsc.org These studies revealed that while the initial substitution of the chlorine atom is kinetically favored, the subsequent substitution of the alkoxy group can also proceed. chemrxiv.orgrsc.org The calculations showed that the presence of pre-reactive molecular complexes and Meisenheimer complexes can facilitate the reaction when an alkoxy group is the leaving group. chemrxiv.orgrsc.org This suggests a stepwise mechanism for the second substitution. In contrast, for the substitution of the chlorine atom, no such intermediates were found in the calculations, pointing towards a concerted mechanism. chemrxiv.orgrsc.org

These computational models can also elucidate the role of various substituents. For example, they can quantify the stabilizing effect of the nitro group on the Meisenheimer complex and compare the energy barriers for the departure of different leaving groups, such as methoxy versus a halogen. rsc.orgrsc.org The calculated free energy barriers (ΔG‡) can be used to estimate theoretical rate constants, which can then be compared with experimental kinetic data to validate the proposed mechanism. chemrxiv.org

The following table summarizes computed free energy barriers for different steps in a sequential SNAr reaction of a related nitropyrimidine system.

This data is taken from a computational study on 6-alkoxy-4-chloro-5-nitropyrimidines and illustrates the relative energy barriers for the substitution of different leaving groups. chemrxiv.orgrsc.org

Influence of Substituent Effects on SNAr Reactivity and Regioselectivity

Reduction Chemistry of the Nitro Functionality in this compound

The reduction of the nitro group in nitropyrimidines is a fundamental transformation, yielding valuable amino-substituted pyrimidines. Both catalytic hydrogenation and chemical reduction methods are employed for this purpose.

Catalytic Hydrogenation and Chemical Reduction Methods for Nitro-Pyrimidines

The conversion of a nitro group to an amino group is a critical step in the synthesis of many biologically active molecules. smolecule.com A variety of methods are available for the reduction of nitropyrimidines, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon, and Raney nickel. google.comvulcanchem.com The reaction conditions, such as hydrogen pressure and temperature, can be varied to optimize the reduction. google.com For instance, the reduction of N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine can be achieved using H₂/Pd-C in ethanol (B145695) at 60°C over 12 hours. vulcanchem.com Similarly, the nitro group at position 5 of N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is reduced to the corresponding amine via catalytic hydrogenation. Continuous-flow microreactors with mesoporous Pd@SBA-15 catalysts have also been shown to be highly efficient for the hydrogenation of nitroaromatics, achieving conversions of up to 99%. mdpi.com

Chemical Reduction: A range of chemical reducing agents can also be employed. These include metal/acid combinations like iron in acetic acid or tin(II) chloride in hydrochloric acid. vulcanchem.comevitachem.com Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reagent for this transformation. vulcanchem.com The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For example, zinc dust with diammonium hydrogen phosphite (B83602) can selectively reduce aromatic nitro compounds in the presence of other sensitive functionalities. researchgate.net An electrochemical reduction method using active hydrogen generated by cathode electrolysis has also been developed as a cleaner alternative to traditional methods that generate significant waste. google.com

The following table provides a summary of common reduction methods for nitropyrimidines:

| Method | Reagents/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Nickel | 0.1-5 MPa H₂ pressure, 70-130 °C | Widely used, can be optimized by varying conditions. google.com |

| Chemical Reduction | Fe/acid, SnCl₂/HCl, Na₂S₂O₄ | Reflux, controlled temperature | Offers alternatives to catalytic methods. vulcanchem.comevitachem.com |

| Electrochemical Reduction | Cathode electrolysis | Alkaline salt catholyte | A cleaner process with less waste generation. google.com |

Formation of Amino-Substituted Pyrimidine Derivatives from this compound

The reduction of this compound directly leads to the formation of 4-amino-5-methoxypyrimidine. This transformation is a key step in the synthesis of various derivatives with potential biological activity.

The reduction of the nitro group in 4-hydroxy-5-nitropyrimidine, a related compound, yields 4-hydroxy-5-aminopyrimidine. smolecule.com This suggests a parallel reactivity for the methoxy-substituted analog. The resulting amino-substituted pyrimidines are important intermediates in organic and medicinal chemistry. For example, 2,4,6-triaminopyrimidine, obtained from the reduction of a nitrosopyrimidine, is a crucial intermediate for antiviral drugs like acyclovir (B1169) and ganciclovir. google.com Similarly, 2,4,5,6-tetraaminopyrimidine (B94255) is a precursor for the synthesis of methotrexate (B535133) and aminopterin. google.com

The amino group in the resulting pyrimidine derivatives can undergo further reactions, such as condensation with α-dicarbonyl compounds, to form fused heterocyclic systems like pyrazolo[3,4-b]pyrazines. rsc.org This highlights the synthetic utility of the amino-pyrimidines generated from the reduction of their nitro precursors.

Rearrangement Reactions Involving this compound

This compound can undergo fascinating rearrangement reactions, leading to the formation of different heterocyclic cores. These transformations often proceed through complex mechanisms and provide access to novel molecular scaffolds.

Pyrimidine to Pyrazole (B372694) Ring Transformations Induced by Hydrazine (B178648)

A notable reaction of this compound is its conversion into a pyrazole derivative upon treatment with hydrazine. rsc.orgclockss.org This transformation involves a ring-opening and subsequent re-cyclization process.

Specifically, this compound reacts with ethanolic hydrazine hydrate (B1144303) at temperatures below 0°C to initially form 4-hydrazino-5-nitropyrimidine. rsc.orgclockss.org When this intermediate is treated with an excess of hydrazine hydrate at 25°C, it undergoes a rearrangement to yield 3-amino-4-nitropyrazole. rsc.orgclockss.org

The proposed mechanism for this unprecedented transformation involves a nucleophilic attack by hydrazine at the C2 position of the pyrimidine ring, leading to the cleavage of the N1-C2 bond. The resulting acyclic intermediate then undergoes an intramolecular nucleophilic attack by the hydrazine group at the C6 position, breaking the N1-C6 bond and forming the pyrazole ring. clockss.org This type of skeletal editing of pyrimidines to pyrazoles under mild conditions is a valuable synthetic strategy, as both pyrimidines and pyrazoles are prevalent in FDA-approved drugs. escholarship.orgacs.orgnih.gov

Thermal Rearrangements of Methoxy-Substituted Pyrimidines

Methoxy-substituted pyrimidines, including derivatives of this compound, are known to undergo thermal rearrangements to their corresponding N-alkyl isomers. publish.csiro.auresearchgate.net This isomerization is influenced by the electronic effects of other substituents on the pyrimidine ring.

The rate of thermal rearrangement is generally accelerated by electron-withdrawing groups, such as nitro and bromo groups, and slowed by electron-donating groups like methyl groups. publish.csiro.auresearchgate.net This is because the rearrangement likely proceeds through an intermolecular and ionic mechanism. rsc.org For this compound, the presence of the strongly electron-withdrawing nitro group would be expected to significantly increase the rate of thermal rearrangement compared to unsubstituted 4-methoxypyrimidine (B1296667). publish.csiro.auresearchgate.net

The rearrangement of 4-methoxypyrimidines can lead to a mixture of N-1 and N-3 methylated products. rsc.org The progress of these isomerizations can often be monitored by changes in their ultraviolet spectra. publish.csiro.auresearchgate.net

The following table summarizes the effect of substituents on the thermal rearrangement of methoxypyrimidines:

| Substituent | Effect on Rearrangement Rate | Reference |

| Nitro | Increases | publish.csiro.auresearchgate.net |

| Bromo | Increases | publish.csiro.auresearchgate.net |

| Methyl | Decreases | publish.csiro.auresearchgate.net |

Electrophilic Reactions on the Pyrimidine Core of this compound (e.g., N-oxidation if applicable to related systems)

The pyrimidine ring in this compound is generally electron-deficient due to the presence of two nitrogen atoms and the strongly electron-withdrawing nitro group. This deactivation makes electrophilic attack on the carbon atoms of the ring challenging. However, electrophilic attack on the ring nitrogen atoms, such as N-oxidation, can be a potential reaction pathway.

In related nitropyridine systems, the presence of a methoxy group can influence reactivity towards electrophiles. For instance, in 4-methoxy-3-nitropyridine, the methoxy group is an electron-donating substituent, while the nitro group is electron-withdrawing, creating a push-pull electronic effect that influences its reactivity in nucleophilic and electrophilic aromatic substitutions. cymitquimica.com While direct electrophilic substitution on the carbon framework of this compound is unlikely, the possibility of N-oxidation warrants further investigation, as it could provide a route to novel functionalized pyrimidine derivatives.

Based on a comprehensive search of available scientific literature, there are no specific research findings or data tables detailing the radical reactions and adduct formation of this compound, particularly with hydroxyl radicals. Studies on the reactivity of this specific compound have focused on other types of reactions, and research into the radical reactions of closely related methoxy-nitropyrimidines with hydroxyl radicals is also not available.

Therefore, the section on "" focusing on "3.5. Radical Reactions and Adduct Formation with Methoxy-Nitropyrimidines (e.g., with hydroxyl radicals)" cannot be generated with the required scientific accuracy and detail at this time due to the absence of published research on this specific topic.

Synthesis of Derivatives and Functionalization Strategies

Diversification of the Pyrimidine (B1678525) Scaffold

The inherent reactivity of the 4-methoxy-5-nitropyrimidine core allows for extensive diversification through the introduction of various functional groups and the construction of larger molecular frameworks.

The pyrimidine ring, activated by the nitro group at the 5-position, is highly susceptible to nucleophilic attack. This reactivity is commonly exploited to introduce a variety of nucleophiles. While the methoxy (B1213986) group at C-4 is a relatively poor leaving group compared to a halogen, related chloro-substituted nitropyrimidines are frequently used as precursors.

Research into the reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has revealed an unexpected pathway to symmetrically disubstituted pyrimidines. ugr.eschemrxiv.orgrsc.org Initially, the synthetic goal was the straightforward SNAr reaction where an amine would displace the chlorine atom at the C-4 position. chemrxiv.org However, studies showed that when two or more equivalents of a primary amine were used, a double substitution occurred, displacing both the chlorine atom and the alkoxy group to yield symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. ugr.eschemrxiv.org This unexpected reactivity provides a robust method for synthesizing symmetrically disubstituted pyrimidines under mild conditions. chemrxiv.org The reaction proceeds sequentially, with the chlorine atom being the preferred leaving group, followed by the displacement of the alkoxy group. chemrxiv.orgrsc.org

This reaction has been demonstrated with a variety of primary amines, highlighting its versatility in creating diverse pyrimidine libraries. ugr.es Theoretical studies suggest that the formation of a Meisenheimer complex plays a crucial role in facilitating the second substitution of the alkoxy group. chemrxiv.org This method can also be potentially applied using other nucleophiles, such as thiols, to further increase chemical diversity. ugr.es

| Amine Nucleophile | Resulting Symmetric Diamine Product | Yield (%) | Reference |

|---|---|---|---|

| N-benzylamine | N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine | 82 | ugr.es |

| N-propylamine | N4,N6-dipropyl-5-nitropyrimidine-4,6-diamine | 75 | ugr.es |

| N-pentylamine | N4,N6-dipentyl-5-nitropyrimidine-4,6-diamine | 92 | ugr.es |

| N-isobutylamine | N4,N6-diisobutyl-5-nitropyrimidine-4,6-diamine | 83 | ugr.es |

| 4-bromobenzylamine | N4,N6-bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine | 68 | ugr.es |

To build more complex, extended molecular architectures, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable. researchgate.netrsc.org This reaction creates carbon-carbon bonds between a halide (or triflate) and an organoboron compound, typically an arylboronic acid. rsc.orgnih.gov

In the context of pyrimidine synthesis, a chloro-substituted pyrimidine can be coupled with various arylboronic acids to introduce diverse aryl and heteroaryl moieties. A series of 4-amino-6-aryl-1-methylpyrimidin-2-one derivatives were synthesized via the Suzuki cross-coupling reaction. nih.gov The starting material, a 6-chloro-pyrimidine, was reacted with different arylboronic acids using a Pd(PPh₃)₄ catalyst to generate the corresponding 6-aryl pyrimidines. nih.gov This strategy allows for the systematic modification of the pyrimidine core, which is crucial for structure-activity relationship studies in medicinal chemistry. nih.gov The tolerance of the Suzuki reaction to a wide range of functional groups makes it a powerful tool for the late-stage functionalization of complex molecules. rsc.org

| Arylboronic Acid Reagent | Resulting Pyrimidine Derivative | Reference |

|---|---|---|

| 4-Methoxyphenylboronic acid | 4-Amino-6-(4-methoxyphenyl)-1-methyl-5-(p-tolyldiazenyl)pyrimidin-2-one | nih.gov |

| 4-Chlorophenylboronic acid | 4-Amino-6-(4-chlorophenyl)-1-methyl-5-(p-tolyldiazenyl)pyrimidin-2-one | nih.gov |

| 4-Fluorophenylboronic acid | 4-Amino-6-(4-fluorophenyl)-1-methyl-5-(p-tolyldiazenyl)pyrimidin-2-one | nih.gov |

| [1,1'-Biphenyl]-4-ylboronic acid | 4-Amino-5-(([1,1'-biphenyl]-4-yl)diazenyl)-6-(4-methoxyphenyl)-1-methylpyrimidin-2-one | nih.gov |

Synthetic Pathways to Poly-Substituted Pyrimidines

The creation of poly-substituted pyrimidines often involves a multi-step, strategic approach that leverages the differential reactivity of various positions on the pyrimidine ring. A well-defined pathway to obtain such compounds starts with a di-halogenated pyrimidine, such as 4,6-dichloro-5-nitropyrimidine (B16160). rsc.org

A common strategy involves the sequential substitution of the halogens. chemrxiv.orgrsc.org

Monosubstitution with an Alkoxide : The first step is a controlled reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of an alcohol in the presence of a base. rsc.org This selectively replaces one chlorine atom with an alkoxy group, yielding a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate. This reaction is well-controlled because the di-substituted product does not readily form under these mild conditions. chemrxiv.org

Disubstitution with Amines : The resulting 4-alkoxy-6-chloro-5-nitropyrimidine is then treated with a primary amine. As discussed previously, this leads to the substitution of both the remaining chlorine atom and the alkoxy group, affording symmetrically 4,6-disubstituted-5-nitropyrimidines. ugr.esrsc.org

This stepwise approach allows for the introduction of different functionalities onto the pyrimidine scaffold, leading to highly functionalized and diverse molecular structures. Another synthetic approach involves the modification of side chains, such as transforming 2,4-dichloro-5-(β-chloroethyl)pyrimidine into various 4-alkyl(aryl)amino derivatives, which can then undergo intramolecular cyclization to form fused heterocyclic systems like 5,6-dihydropyrrolo[2,3-d]pyrimidines. rsc.org

Solid-Phase Synthesis Methodologies for Pyrimidine Derivatives

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of large libraries of pyrimidine derivatives, which is invaluable for pharmaceutical research. acs.orgnih.gov This methodology involves attaching a starting material to a solid support, typically a polymer resin like Merrifield resin, and then carrying out a sequence of reactions. acs.org The key advantage is that excess reagents and by-products can be easily washed away, simplifying the purification process. ijcce.ac.ir

Several strategies for the solid-phase synthesis of substituted pyrimidines have been developed:

Synthesis of Trisubstituted Pyrimidines : One method involves attaching an aldehyde to a resin, converting it to a resin-bound chalcone, and then reacting it with amidines or guanidines to form the pyrimidine ring. acs.org

Synthesis of Tetrasubstituted Pyrimidines : In another approach, a resin-immobilized thiouronium salt is reacted with ethyl cyanoacetate (B8463686) and various substituted aromatic aldehydes in a three-component reaction to yield resin-bound, highly substituted pyrimidines. acs.org

Fused Pyrimidines : Solid-phase synthesis has also been used to create fused ring systems, such as pyrimido[4,5-d]pyrimidines. nih.gov In this process, a polymer-bound pyrimidine is reacted with urea (B33335) or thiourea (B124793), and the final product is then cleaved from the resin. nih.gov

The use of microwave heating can significantly accelerate reaction times in solid-phase synthesis. nih.govacs.org SPS methodologies provide a robust and automatable route to generate structurally diverse pyrimidine libraries for high-throughput screening. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

High-Resolution Structural Elucidation

The definitive structure of 4-Methoxy-5-nitropyrimidine is established using a suite of high-resolution spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. While specific, detailed spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be inferred from analyses of closely related nitropyrimidine and nitropyridine derivatives. semanticscholar.orgclockss.org

For ¹H NMR, the pyrimidine (B1678525) ring protons are expected to appear as singlets in the aromatic region, significantly influenced by the electronic effects of the nitro and methoxy (B1213986) groups. The methoxy group (-OCH₃) protons would typically be observed as a sharp singlet in the upfield region, generally around δ 3.8–4.0 ppm. googleapis.com The protons on the pyrimidine ring at positions 2 and 6 would be deshielded due to the electronegativity of the ring nitrogens and the electron-withdrawing nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on related structures; specific experimental data is not available.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~8.5 - 9.5 | Singlet (each) | Signals for H-2 and H-6 on the pyrimidine ring. |

| ¹H | ~3.9 - 4.1 | Singlet | Signal for the methoxy (-OCH₃) protons. |

| ¹³C | ~160 - 170 | Singlet | Signal for C4 (attached to -OCH₃). |

| ¹³C | ~150 - 160 | Singlet | Signals for C2 and C6. |

| ¹³C | ~125 - 140 | Singlet | Signal for C5 (attached to -NO₂). |

| ¹³C | ~55 - 60 | Singlet | Signal for the methoxy (-OCH₃) carbon. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, the most prominent IR absorption bands are associated with the nitro (NO₂) and methoxy (OCH₃) groups. The nitro group typically displays two strong stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. acs.org The C-O stretching of the methoxy group is expected to appear in the 1250-1300 cm⁻¹ region. Vibrations corresponding to the C-H bonds of the methoxy group and the aromatic C=N and C=C bonds of the pyrimidine ring also contribute to the fingerprint region of the spectrum. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π → π* and n → π* transitions. clockss.orgepdf.pub These transitions are characteristic of aromatic systems containing heteroatoms and chromophoric groups like the nitro group. The conjugation of the nitro and methoxy groups with the pyrimidine ring influences the energy of these transitions, and thus the position of the absorption maxima (λmax). researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound (Note: Values are typical ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1385 | Strong |

| Methoxy (C-O) | C-O Stretch | ~1250 - 1300 | Medium-Strong |

| Aromatic Ring | C=N, C=C Stretch | ~1400 - 1600 | Medium-Variable |

| Methoxy (C-H) | C-H Stretch | ~2850 - 2960 | Medium |

Mass Spectrometry (MS, HRMS, LC/MS, HPLC-ES-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are often used to analyze the purity of the compound and to study its behavior in solution. acs.orggoogle.comresearchgate.net

For this compound (C₅H₅N₃O₃), the expected monoisotopic mass is approximately 155.0331 g/mol . In an ESI-MS experiment, the compound would likely be observed as a protonated molecule [M+H]⁺ with an m/z value of approximately 156.0409. The fragmentation pattern would be characteristic of the loss of small neutral molecules such as NO, NO₂, or CH₂O from the parent ion.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. Currently, there are no published crystal structures specifically for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, such as an ORTEP diagram, is not available.

Quantum Chemical Calculations

Theoretical methods, particularly those based on quantum chemistry, are invaluable for complementing experimental data and providing insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com While specific DFT studies on this compound are not prominent in the literature, such calculations would typically be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure by minimizing the electronic energy, providing theoretical bond lengths and angles.

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Simulate Spectroscopic Data: Predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm structural assignments.

For this compound, DFT calculations would likely show the HOMO localized on the electron-rich pyrimidine ring and methoxy group, while the LUMO would be concentrated on the electron-withdrawing nitro group and the pyrimidine ring, consistent with a push-pull electronic system.

Electrostatic Potential (ESP) Mapping and Charge Density Analysis

Electrostatic potential (ESP) mapping and charge density analysis are powerful computational and experimental techniques used to understand the electronic structure and reactivity of molecules like this compound. These methods provide detailed insights into charge distribution, electrophilic and nucleophilic sites, and the nature of chemical bonds.

Electrostatic Potential (ESP) Mapping The molecular electrostatic potential (MEP) surface map illustrates the charge distribution across a molecule, providing a guide to its reactive behavior. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sysrevpharm.orgmdpi.com

For a molecule like this compound, the ESP map is shaped by the interplay of its functional groups. The nitro group (-NO₂) is a strong electron-withdrawing group, creating a significant region of negative electrostatic potential around its oxygen atoms and making the adjacent carbon in the pyrimidine ring electron-deficient. Conversely, the methoxy group (-OCH₃) is electron-donating, increasing the electron density on the ring. The nitrogen atoms within the pyrimidine ring also represent electron-rich areas due to their lone pairs. mdpi.comresearchgate.net This distribution of electron density creates a "push-pull" system that polarizes the molecule and dictates its reactivity towards nucleophiles and electrophiles. Analysis of the MEP surface is crucial for predicting how the molecule will interact with other reagents or biological targets. mdpi.com

Interactive Table: Predicted Electrostatic Potential Regions in this compound

| Molecular Region | Functional Group | Predicted ESP | Implied Reactivity |

| Pyrimidine Ring Nitrogens | Heterocyclic Amine | Negative | Site for protonation, hydrogen bonding, and metal coordination |

| Nitro Group Oxygens | Nitro (-NO₂) | Strongly Negative | Site for electrophilic attack and strong hydrogen bond acceptance |

| Aromatic Hydrogens | C-H | Positive | Potential sites for weak interactions |

| Methoxy Group Oxygen | Ether (-OCH₃) | Negative | Site for hydrogen bond acceptance |

Charge Density Analysis Experimental charge density analysis, typically derived from high-resolution X-ray diffraction data, provides a quantitative picture of the electron distribution in the crystalline state. mdpi.comresearchgate.net By applying theoretical models like the multipole model, it is possible to determine the aspherical nature of atomic charge densities, which reveals detailed information about chemical bonding and intermolecular interactions. mdpi.comresearchgate.net

This analysis allows for the calculation of net atomic charges, bond critical point properties (such as electron density and its Laplacian), and the visualization of bond paths. mdpi.com For this compound, this would precisely quantify the electron-withdrawing effect of the nitro group and the electron-donating nature of the methoxy group by assigning specific charge values to each atom. Such studies can experimentally validate the predictions made by computational ESP analysis and provide fundamental insights into the covalent and non-covalent interactions that govern the molecule's crystal packing. mdpi.com

Modeling of Reaction Mechanisms and Intermediates

Computational modeling is essential for elucidating the complex reaction mechanisms involving this compound and its derivatives. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing researchers to map reaction pathways, identify transition states, and characterize fleeting intermediates. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions A significant area of research has been the computational study of nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring. ugr.esrsc.org One study investigated the unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, where, under mild conditions, the alkoxy group was substituted in preference to a second chlorine atom. rsc.orgchemrxiv.org This was surprising because alkoxides are typically considered poor leaving groups. rsc.orgresearchgate.net

Computational analysis at the M06-2X/6-31G* level of theory revealed the crucial role of specific intermediates in facilitating this unusual reactivity. rsc.orgchemrxiv.org The study identified pre-reactive molecular complexes and Meisenheimer complexes as key intermediates along the reaction coordinate when the methoxy group acts as the leaving group. rsc.orgchemrxiv.org These intermediates, which were not found in analogous reactions where chlorine was the leaving group, help to stabilize the transition state and lower the activation energy for the substitution of the methoxy group. rsc.org Intrinsic Reaction Coordinate (IRC) calculations were used to confirm that the identified transition states connect the reactants, intermediates, and products along the proposed pathway. chemrxiv.org

Ring Transformation Reactions The reaction of this compound with hydrazine (B178648) has also been studied, revealing a fascinating ring transformation. rsc.org Initially, the reaction at low temperatures yields 4-hydrazino-5-nitropyrimidine via a standard SNAr mechanism where hydrazine displaces the methoxy group. However, with excess hydrazine at a slightly higher temperature, this intermediate undergoes a complex rearrangement to form 3-amino-4-nitropyrazole. rsc.org The proposed mechanism for this unprecedented transformation of a pyrimidine into a pyrazole (B372694) highlights the unique reactivity imparted by the specific arrangement of the methoxy and nitro groups. rsc.org

Interactive Table: Computationally Studied Intermediates and Mechanisms

| Reaction Type | Reactant(s) | Key Intermediates / Transition States | Computational Method | Key Finding |

| SNAr Reaction | 6-alkoxy-4-chloro-5-nitropyrimidine + Primary Amine | Pre-reactive complexes, Meisenheimer complex (MC35), Transition states (TS) | DFT (M06-2X/6-31G*) | The methoxy group's role as a leaving group is facilitated by the formation of stabilizing Meisenheimer intermediates. rsc.orgchemrxiv.orgchemrxiv.org |

| Ring Transformation | This compound + Hydrazine | 4-hydrazino-5-nitropyrimidine | N/A (Mechanistic Proposal) | The initial substitution product rearranges to form a pyrazole ring, a novel transformation pathway. rsc.org |

| SNAr Kinetics | 2-methoxy-5-nitropyridine (B154726) + Secondary Amines | Polar SNAr mechanism | DFT/B3LYP | Kinetic studies and DFT calculations confirm a stepwise mechanism where nucleophilic attack is the rate-determining step. researchgate.net |

Applications of 4 Methoxy 5 Nitropyrimidine As a Versatile Synthetic Intermediate in Advanced Chemical Research

Precursor for Complex Heterocyclic Systems

The strategic placement of functional groups on the 4-Methoxy-5-nitropyrimidine ring makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. The electron-withdrawing nitro group and the labile methoxy (B1213986) group provide handles for a variety of chemical transformations, including nucleophilic substitutions and cyclization reactions.

Synthesis of Novel Purine (B94841) Analogues from this compound Scaffolds

Purines are a critical class of nitrogen-containing heterocyclic compounds, forming the backbone of nucleic acids and playing vital roles in various biological processes. nih.govresearchgate.netnih.gov Consequently, the synthesis of novel purine analogues is a significant focus in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.netnih.gov this compound and its derivatives, such as 4,6-dichloro-5-nitropyrimidine (B16160), serve as key precursors in the construction of these complex purine scaffolds. nih.govrsc.org

A common strategy involves the reduction of the nitro group to an amine, followed by a series of reactions to build the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. rsc.orggoogle.com For instance, 4,6-dichloro-5-nitropyrimidine can be reduced to 5-amino-4,6-dichloropyrimidine. nih.govrsc.org This intermediate can then undergo amination and subsequent condensation with reagents like triethyl orthoformate to yield 6-chloropurine (B14466) derivatives. rsc.org These purines can be further functionalized to create a library of 6,9-disubstituted purine analogues with potential anticancer activities. nih.govrsc.org

Another approach involves the synthesis of 6,8,9-trisubstituted purine derivatives starting from 4,6-dichloro-5-nitropyrimidine. rsc.org The process includes reduction of the nitro group, nucleophilic substitution of a chloro group, and subsequent cyclization with substituted benzaldehydes. rsc.org The resulting purine derivatives have been evaluated for their biological activities. rsc.org

The versatility of the pyrimidine precursor allows for the introduction of various substituents at different positions of the purine ring, enabling the synthesis of a diverse range of compounds for biological screening. google.com

Formation of Pyrazolo[3,4-b]pyrazines and Related Fused Ring Systems

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a key transformation that leads to the formation of pyrazole (B372694) derivatives, which are precursors to fused ring systems like pyrazolo[3,4-b]pyrazines. researchgate.netresearchgate.net Treatment of this compound with ethanolic hydrazine hydrate at low temperatures yields 4-hydrazino-5-nitropyrimidine. researchgate.netresearchgate.net This intermediate, upon treatment with an excess of hydrazine hydrate, rearranges to form 3-amino-4-nitropyrazole. researchgate.netresearchgate.net

The resulting ortho-diamino functionality on the pyrazole ring is then primed for condensation with α-dicarbonyl compounds. researchgate.netresearchgate.net This condensation reaction leads to the formation of the pyrazolo[3,4-b]pyrazine ring system. researchgate.netacs.org This methodology provides a novel route to these fused heterocycles, which are of interest for their potential biological activities. researchgate.netresearchgate.net

Construction of Imidazo[4,5-b]pyridines and Other Fused Heterocycles

Imidazo[4,5-b]pyridines are another important class of heterocyclic compounds with a structural resemblance to purines, leading to their investigation for various therapeutic applications. nih.govmdpi.comresearchgate.net The synthesis of these compounds can be achieved through various routes, often involving the cyclization of appropriately substituted diaminopyridines. nih.govresearchgate.net While direct use of this compound is less commonly cited for this specific heterocycle, related nitropyridine derivatives are instrumental. For example, 2-chloro-3-nitropyridine (B167233) derivatives can be converted to 2,3-diaminopyridines, which then undergo cyclization with various reagents to form the imidazo[4,5-b]pyridine core. nih.govmdpi.com

The general principle of using a nitropyrimidine or nitropyridine as a scaffold allows for the strategic introduction of amino groups, which are essential for the final cyclization step to form the fused imidazole ring. nih.govmdpi.com

Building Block in Pharmaceutical Molecule Synthesis

The utility of this compound and its close analogues extends significantly into the pharmaceutical industry, where they serve as crucial building blocks for the synthesis of a wide range of bioactive molecules. chemimpex.comgithub.com These intermediates are particularly valuable in the development of anticancer agents and antibiotics. chemimpex.com

The reactivity of the chloro and nitro groups on related pyrimidine and pyridine (B92270) scaffolds allows for the sequential addition of various functional groups, enabling the construction of complex molecules with desired pharmacological properties. nih.govchemimpex.com For example, 2-chloro-4-methoxy-5-nitropyridine (B1386962) is highlighted as a versatile intermediate in the synthesis of pharmaceuticals, including antimicrobial and anti-inflammatory agents. chemimpex.com Similarly, 2-amino-4-methoxy-5-nitropyridine (B1505263) serves as a building block in medicinal chemistry for exploring potential therapeutic applications, including as an antibacterial and antifungal agent. The synthesis of potent Janus kinase 2 (JAK2) inhibitors has been demonstrated using substituted nitropyridines, showcasing the importance of these scaffolds in drug discovery. nih.gov

Intermediate in Agrochemical Development

The application of nitropyrimidine and nitropyridine derivatives is also prominent in the field of agrochemicals. chemimpex.comgithub.com These compounds serve as intermediates in the formulation of herbicides and insecticides, contributing to crop protection and improved agricultural yields. chemimpex.comgithub.comchemimpex.com

For instance, 2-chloro-4-methoxy-5-nitropyridine is utilized in the synthesis of agrochemicals, where its specific chemical properties allow for targeted action against pests. chemimpex.com The synthesis and herbicidal activity of novel nitropyridine-containing compounds have been studied, demonstrating their potential in developing new crop protection agents. nih.gov One such derivative exhibited high herbicidal activity against barnyard grass. nih.gov Furthermore, new series of insecticides have been developed using 2-chloro-5-nitropyridine (B43025) as a starting material. nih.gov

Utility in Advanced Materials Science Research (e.g., for polymers and coatings)

Beyond the life sciences, derivatives of this compound are finding applications in the field of materials science. The unique electronic properties conferred by the nitro and methoxy groups make these compounds and their analogues interesting candidates for the development of advanced materials. chemimpex.comchemimpex.com

There is growing interest in utilizing these compounds in the creation of novel polymers and coatings. chemimpex.comchemimpex.com The incorporation of such heterocyclic moieties can enhance the thermal stability, durability, and other performance characteristics of materials for various industrial applications. chemimpex.com For example, 2-methoxy-5-nitro-4-methylpyridine is being explored for its potential use in creating advanced materials, including polymers and coatings that require specific chemical stability and performance. chemimpex.com The compound 2-methoxy-5-nitropyridine (B154726) is also noted for its application as an additive in polymer production. github.com

Q & A

Q. What are the established synthetic routes for preparing 4-Methoxy-5-nitropyrimidine and its intermediates?

- Methodological Answer: A common route involves starting with 4,6-dichloro-5-nitropyrimidine. Sequential substitution reactions are employed:

Methoxy Introduction: React with methoxide under controlled conditions to substitute one chlorine atom.

Thiol/Amino Functionalization: Use sodium sulfide or amines for further substitution. For example, 5-amino-4-mercapto-6-methoxypyrimidine is synthesized via stepwise amination and thiolation .

- Key Reaction Conditions: Diazotization at 0°C in HCl, followed by nucleophilic displacement (e.g., with ammonia or methylamine in ethanol/dioxane) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer:

- Elemental Analysis: Determines purity and stoichiometry (e.g., C, H, N, S percentages) .

- IR Spectroscopy: Identifies functional groups (e.g., absence of diazo absorption at ~2100 cm⁻¹ confirms successful cyclization) .

- UV-Vis Spectroscopy: Monitors electronic transitions (e.g., λmax at 234–325 nm for thiadiazolo derivatives) .

- Melting Point Analysis: Assesses compound stability and crystallinity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Management: Segregate hazardous waste (e.g., nitro-containing byproducts) and dispose via certified chemical waste services .

Advanced Research Questions

Q. How does the methoxy group in this compound influence nucleophilic substitution reactions?

- Methodological Answer: The methoxy group is highly labile due to electron-donating effects, facilitating nucleophilic displacement. For example:

- Ammonia/Amine Reactions: Methoxy substitution occurs readily in ethanol/dioxane at 50–80°C, yielding 7-amino derivatives .

- Acid Sensitivity: Under acidic conditions, methoxy groups may lead to unexpected pyrimidine ring cleavage (e.g., forming methyl 5-amino-1,2,3-thiadiazole-4-carboxylate) .

- Optimization Tip: Use anhydrous conditions and low temperatures to minimize side reactions .

Q. How can computational modeling predict the stability and polymorphism of this compound derivatives?

- Methodological Answer:

- Lattice Energy Calculations: Estimate crystal packing efficiency using force fields (e.g., PIXEL method) to compare hydrogen-bond networks and interlayer distances .

- Molecular Dynamics (MD): Simulate conformational changes under thermal stress to assess polymorphic transitions.

- Limitations: Current models may underestimate weak interactions (e.g., C–H···O bonds), necessitating experimental validation via X-ray diffraction .

Q. How can researchers resolve contradictions in reaction outcomes during acid hydrolysis of this compound?

- Methodological Answer: Acidic hydrolysis may yield unexpected products due to competing pathways:

- Pathway 1: Methoxy substitution → 7-hydroxy derivative (expected).

- Pathway 2: Ring cleavage → Thiadiazole carboxylate (observed in HCl at 100°C) .

- Resolution Strategy:

Kinetic Control: Shorten reaction times and lower temperatures to favor substitution.

Spectroscopic Monitoring: Use in-situ IR or HPLC to detect intermediates.

Computational Screening: Predict thermodynamic vs. kinetic products using DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.